molecular formula C13H20O B8513819 2,6-Dimethyl-6-(3-methyl-but-2-enyl)-cyclo-hex-2-enone CAS No. 435270-49-8

2,6-Dimethyl-6-(3-methyl-but-2-enyl)-cyclo-hex-2-enone

Cat. No.: B8513819
CAS No.: 435270-49-8
M. Wt: 192.30 g/mol
InChI Key: STTLEAXLPNIELU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-6-(3-methyl-but-2-enyl)-cyclo-hex-2-enone is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

435270-49-8

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,6-dimethyl-6-(3-methylbut-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H20O/c1-10(2)7-9-13(4)8-5-6-11(3)12(13)14/h6-7H,5,8-9H2,1-4H3

InChI Key

STTLEAXLPNIELU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1=O)(C)CC=C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60%, 85 g, 2.13 mol) was added portionwise to a solution of 2,6-dimethylphenol (250 g, 2.05 mol) in 2 L of toluene at 10-15° C. The resulting suspension was stirred for 45 min. The mixture was cooled to 5° C., and prenyl chloride (262 g, 2.13 mol, 85%) was added during 1.5 h keeping the temperature at 5° C. The mixture was then stirred for further 2 h at 10-15° C. Methanol (1 L) and palladium (2.5 g, 10% on charcoal) was added and the gray suspension was hydrogenated at 0.3 bar overpressure, keeping the temperature at 20-22° C. (ice bath). The suspension was then filtered through a pad of celite. The yellow filtrate was washed with water (0.5 L), aqueous sodium hydroxide (0.5 L) and brine (0.5 L), dried (MgSO4) and concentrated in vacuo. The residue was distilled over a 5 cm Vigreux column to yield 318 g (81%, bp 78-82° C./0.05 Torr) of a colorless oil.
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85 g
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250 g
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2 L
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262 g
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2.5 g
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Synthesis routes and methods II

Procedure details

Sodium hydride (60%, 85 g, 2.13 mol) was added portionwise to a solution of 2,6-dimethylphenol (250 g, 2.05 mol) in 2 L of toluene at 10-15° C. The resulting suspension was stirred for 45 min. The mixture was cooled to 50° C., and prenyl chloride (262 g, 2.13 mol, 85%) was added during 1.5 h keeping the temperature at 50° C. The mixture was then stirred for further 2 h at 10-15° C. Methanol (1 L) and palladium (2.5 g, 10% on charcoal) was added and the grey suspension was hydrogenated at 0.3 bar overpressure, keeping the temperature at 20-22° C. (ice bath). The suspension was then filtered through a pad of celite. The yellow filtrate was washed with water (0.5 L), aqueous sodium hydroxide (0.5 L) and brine (0.5 L), dried (MgSO4) and concentrated in vacuo. The residue was distilled over a 5 cm Vigreux column to yield 318 g (81%, bp 78-82° C./0.05 Torr) of a colorless oil. 1H-NMR (400 MHz, CDCl3): 6.62 (bs, 1H, 3-H), 5.06-5.11 (m, 1H, 2′-H), 2.34-2.28 (m, 2H, 4-H), 2.25-2.14 (m, 2H, 1′H), 1.91 (dt, J5a,5b=13.6 Hz, J5a,4=6.1 Hz, 1H, 5a-H), 1.76 (s, 3H, 2-CH3), 1.77-1.70 (m, 1H, 5b-H), 1.70 (s, 3H, 4′-H), 1.59 (s, 3H, 3′-CH3), 1.05 (s, 3H, 6-CH3) ppm. GC/MS (EI): 192 (M+, 16), 124 (100), 109 (74), 82 (31), 69 (40), 41 (57). IR (ATR): 2965s, 2922s, 1667vs, 1449m, 1376m, 1033m cm−1.
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250 g
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262 g
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1 L
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2.5 g
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